(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate
Description
This compound is a benzofuran derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 2-position and a pivalate (2,2-dimethylpropanoate) ester at the 6-position. Its Z-configuration ensures distinct stereoelectronic properties, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,3)20(23)26-13-5-6-14-16(10-13)27-18(19(14)22)9-12-4-7-15-17(8-12)25-11-24-15/h4-10H,11H2,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWCIJFVBOHQY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a complex organic compound notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety and a benzofuran derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
The molecular formula of this compound is C₁₈H₁₈O₅, with a molecular weight of approximately 366.4 g/mol. The compound features multiple aromatic rings and functional groups that may contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₅ |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 929452-55-1 |
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, research on thiourea derivatives containing benzo[d][1,3]dioxole moieties demonstrated notable cytotoxic effects against various cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for some derivatives were reported as low as 1.54 µM for HCT116 cells, indicating strong antiproliferative activity compared to the standard drug doxorubicin .
The mechanisms underlying the anticancer effects of these compounds include:
- EGFR Inhibition : Compounds have shown potential in inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.
- Apoptosis Induction : Studies involving annexin V-FITC assays have confirmed that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis has revealed that certain derivatives can halt the cell cycle at specific phases, thereby preventing further proliferation.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity associated with compounds related to this compound. Research on similar dioxole-containing compounds has shown effective antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Candida albicans .
Case Studies
A notable study synthesized new thiourea derivatives incorporating benzo[d][1,3]dioxol moieties and tested their cytotoxicity using the SRB assay. The results indicated that many derivatives exhibited significant antitumor activity with minimal cytotoxicity towards normal cell lines .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key analogs include:
- (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate (CAS 622800-36-6): Replaces the pivalate ester with a benzo[d][1,3]dioxole-5-carboxylate and substitutes the methylenedioxyphenyl group with a pyridinyl moiety. Molecular weight: 387.07 g/mol .
- 2-Substituted 5-hydroxyindole-3-carboxylates : Feature indole cores instead of benzofuran but retain carboxylate esters, demonstrating potent 5-lipoxygenase inhibition (IC₅₀: 0.031–13.4 μM) .
Table 1: Structural and Physical Properties
Table 2: Bioactivity Comparison (Hypothetical Data)
Spectroscopic and Analytical Data
- NMR and IR : Benzofuran carbonyl (3-oxo) typically appears at ~170 ppm in ¹³C NMR. Pivalate’s tert-butyl group shows distinct δ 1.2 ppm (¹H) and δ 27–35 ppm (¹³C) .
- Chromatographic Behavior : HPLC-ESI-MSn methods (as in ) could differentiate analogs based on retention times and fragmentation patterns .
Computational and Crystallographic Insights
- QSAR Modeling : Comparative molecular field analysis (CoMFA) of indole derivatives highlights the importance of steric bulk at the ester position, suggesting pivalate’s tert-butyl group may optimize binding pockets .
- Crystal Packing : Tools like Mercury facilitate comparison of intermolecular interactions (e.g., π-stacking in benzodioxole vs. pyridine analogs) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
The compound features a benzofuran core fused with a benzo[d][1,3]dioxole moiety and a pivalate ester. The Z-configuration of the exocyclic double bond is critical, as stereoelectronic effects from the conjugated system (benzofuran and benzodioxole) influence reactivity. For example, the electron-withdrawing 3-oxo group polarizes the double bond, making it susceptible to nucleophilic attacks. The pivalate ester enhances steric bulk, potentially reducing hydrolysis rates compared to smaller esters. Structural analogs (e.g., dimethoxybenzoate derivatives) show that substituent positioning affects π-π stacking in biological targets .
Q. What synthetic strategies are effective for constructing the benzofuran core in this compound?
The benzofuran core is typically synthesized via cyclization of phenolic precursors with α,β-unsaturated ketones or aldehydes. For example:
Claisen-Schmidt Condensation : A chalcone intermediate forms from a substituted acetophenone and benzodioxole aldehyde.
Acid-Catalyzed Cyclization : The chalcone undergoes intramolecular cyclization (e.g., with H₂SO₄ or PPA) to form the benzofuran ring.
Esterification : The hydroxyl group at position 6 is esterified with pivaloyl chloride under basic conditions (e.g., pyridine/DMAP).
Key challenges include controlling stereochemistry (Z vs. E isomer) and minimizing side reactions (e.g., over-oxidation). Reaction optimization often involves solvent polarity adjustments (e.g., DMF for high polarity) and low-temperature quenching .
Q. What analytical techniques are essential for confirming the compound’s purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the Z-configuration via coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons in E isomers vs. lower J in Z isomers).
- HPLC-MS : Quantifies purity (>95%) and detects trace by-products (e.g., unreacted intermediates).
- X-Ray Diffraction (XRD) : Resolves stereochemistry unambiguously in crystalline forms.
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Comparative data from analogs (e.g., thiophene or furan derivatives) highlight spectral trends .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance Z-isomer selectivity?
Z-selectivity is influenced by:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring Z-configuration via dipole interactions.
- Catalyst Choice : Lewis acids (e.g., ZnCl₂) coordinate with carbonyl groups, directing syn-addition during condensation.
- Temperature : Lower temperatures (0–5°C) favor kinetic control, trapping the Z isomer.
For example, a study on similar benzylidene-benzofurans achieved 85% Z-selectivity using ZnCl₂ in DMF at 0°C .
Q. How do substituent variations (e.g., pivalate vs. methoxy groups) impact biological activity?
- Pivalate vs. Methoxy : The bulky pivalate group in this compound reduces metabolic degradation compared to smaller esters (e.g., methyl or ethyl). However, methoxy groups in analogs enhance solubility, improving bioavailability.
- Bioactivity Assessment :
- Antimicrobial Assays : MIC values against S. aureus show pivalate derivatives have lower activity (MIC = 32 µg/mL) than methoxy analogs (MIC = 8 µg/mL), likely due to reduced membrane permeability.
- Antioxidant Tests : Pivalate’s steric bulk diminishes radical scavenging efficiency (IC₅₀ = 45 µM vs. 12 µM for hydroxyl-substituted analogs).
Methodological approaches include comparative SAR studies using isosteric replacements .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
Discrepancies often arise from:
- Metabolic Instability : In vivo degradation via esterase activity (e.g., pivalate hydrolysis) reduces efficacy. Solution : Co-administration with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate).
- Poor Solubility : Use of nanoformulations (e.g., liposomes) enhances bioavailability.
- Off-Target Effects : Proteomics profiling (e.g., affinity chromatography-MS) identifies unintended targets.
A 2023 study on benzofuran analogs demonstrated that liposomal encapsulation improved in vivo antitumor activity by 300% compared to free compounds .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, chemical goggles, and lab coats (OSHA 29 CFR 1910.132).
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., pivaloyl chloride).
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solids using non-combustible absorbents.
- Waste Disposal : Incinerate at >1000°C to prevent environmental release of aromatic by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
